

Physicochemical properties of Oraqix's lidocaine/prilocaine gel

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Compound of Interest

Compound Name: Oraqix

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A Technical Guide to the Physicochemical Properties of Oraqix®

For Researchers, Scientists, and Drug Development Professionals

Oraqix® is a needle-free, subgingival anesthetic gel indicated for adults requiring localized anesthesia in periodontal pockets during scaling and root planing procedures.[1][2] Its unique formulation, combining lidocaine and prilocaine, offers a rapid onset of action and a favorable safety profile for its intended use.[2][3] This guide provides an in-depth analysis of the core physicochemical properties that define its functionality and clinical performance.

Formulation and Composition

Oraqix is a microemulsion containing a 1:1 eutectic mixture of lidocaine (2.5%) and prilocaine (2.5%) by weight.[4] This eutectic mixture possesses a melting point below room temperature, allowing the two local anesthetics to exist as liquid oils rather than crystals within the formulation.[5] The gel base is composed of thermosetting agents, specifically poloxamer 188 and poloxamer 407, which are responsible for its key thermoreversible property.[4]

Table 1: Core Components and Properties of **Oraqix®**

Property	Value / Description	Source(s)
Active Ingredients	Lidocaine (25 mg/g), Prilocaine (25 mg/g)	[6]
Formulation Type	Oil-in-water microemulsion	[6]
Appearance	Clear, colorless, odorless liquid at room temperature	[6] [7]
pH	7.5 - 8.0	[5] [8]
Relative Density	1.0 (Water = 1)	[7] [9]

| Excipients | Poloxamer 188, Poloxamer 407, Hydrochloric Acid, Purified Water | [\[4\]](#)[\[8\]](#) |

Key Physicochemical Characteristics

Thermoreversible Gelation

The most critical feature of **Oraqix** is its ability to undergo reversible temperature-dependent gelation.[\[5\]](#) This is achieved through the inclusion of poloxamer excipients.[\[4\]](#) At room temperature, the formulation is a low-viscosity liquid, which allows for easy application into the periodontal pocket.[\[10\]](#)[\[11\]](#) Upon contact with the warmer body temperature inside the pocket, it transforms into an elastic gel.[\[8\]](#)[\[10\]](#) This in-situ gelation ensures that the anesthetic is retained at the site of application, allowing for the subsequent release of lidocaine and prilocaine directly to the surrounding tissues.[\[5\]](#) If the product has formed a gel in the cartridge, it can be refrigerated to return it to a liquid state.[\[3\]](#)[\[12\]](#)

pH and Stability

The pH of **Oraqix** is maintained between 7.5 and 8.0.[\[8\]](#)[\[13\]](#) This is close to the pKa of both lidocaine (7.86) and prilocaine (7.89), which is a crucial factor for the mechanism of action.[\[8\]](#) Local anesthetics must penetrate the nerve membrane in their uncharged base form and then bind to the sodium channel in their charged cationic form. A pH close to the pKa ensures a sufficient equilibrium of both forms for effective anesthesia. Studies on similar lidocaine/prilocaine formulations have evaluated stability under various conditions, often using HPLC methods to assess the integrity of the active ingredients over time.[\[14\]](#)[\[15\]](#)

Active Ingredient Properties

Both lidocaine and prilocaine are amide-type local anesthetics.[8] Their properties are summarized below.

Table 2: Properties of Active Pharmaceutical Ingredients (APIs)

Property	Lidocaine	Prilocaine	Source(s)
Chemical Designation	2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide	N-(2-methyl-phenyl)-2-(propylamino)-propanamide	[8]
Molecular Weight	234.3 g/mol	220.3 g/mol	[6]
pKa	7.86	7.89	[8]

| Octanol:Water Partition Ratio (at pH 7.4) | 43 | 25 |[8] |

Mechanism of Action: A Molecular Perspective

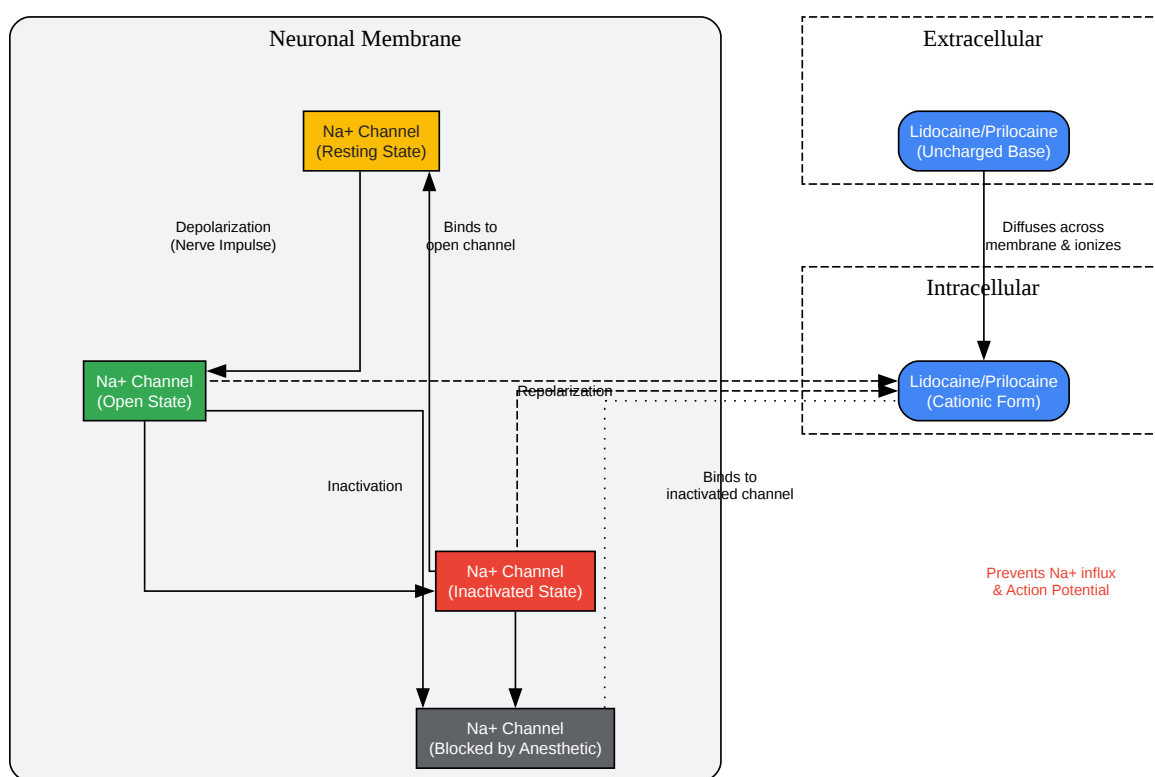
The anesthetic effect of **Oraqix** is derived from the action of lidocaine and prilocaine on neuronal membranes. Both molecules function by blocking voltage-gated sodium channels, which are essential for the initiation and conduction of nerve impulses.[8][16][17]

The process can be summarized as follows:

- Penetration: The uncharged, lipophilic base form of the anesthetic molecules diffuses across the nerve cell membrane into the axoplasm.[18]
- Ionization: Inside the neuron, the lower intracellular pH causes the molecules to equilibrate into their protonated, cationic form.[19]
- Channel Blockade: The cationic form of lidocaine and prilocaine binds to a specific site within the inner pore of the voltage-gated sodium channel, particularly when the channel is in an open or inactivated state.[16][19][20]

- **Inhibition of Depolarization:** This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the propagation of an action potential.[17][19] This blockage of nerve impulse transmission results in a loss of sensation.[19]

The onset of anesthesia after application into the periodontal pocket is rapid, occurring within 30 seconds.[3][5] The median duration of the anesthetic effect is approximately 20 minutes.[2][3]



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Local Anesthetic Signaling Pathway

Experimental Protocols and Methodologies

The characterization of a thermoreversible gel like **Oraqix** involves several key experimental procedures to ensure its quality, performance, and stability.

Viscosity Measurement

Measuring the viscosity of pharmaceutical gels is critical as it relates to stability, drug release rate, and ease of application.[21] For a non-Newtonian formulation like **Oraqix**, viscosity is dependent on temperature and shear rate.[22]

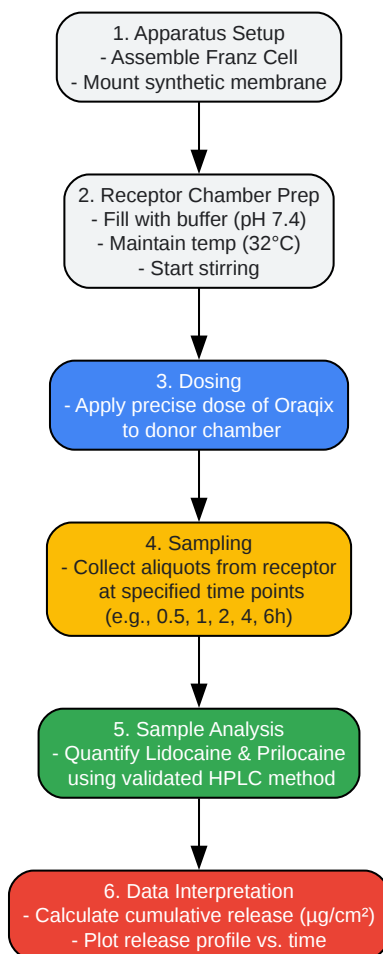
- Protocol Outline: Rotational Viscometry
 - Instrument Calibration: Calibrate a rotational viscometer (e.g., Brookfield or Kinexus type) using certified viscosity standards.[22][23]
 - Sample Equilibration: Allow the **Oraqix** sample to equilibrate to a controlled room temperature (e.g., 20-25°C) to measure its liquid-state viscosity.[23]
 - Measurement (Liquid State): Use an appropriate spindle and rotational speed to measure the viscosity of the liquid sample. Record readings at multiple shear rates to characterize its flow behavior.[22]
 - Temperature-Induced Gelation: For in-situ gelation studies, the measurement would be conducted on a temperature-controlled stage, ramping the temperature to body temperature (e.g., 37°C) to measure the viscosity of the resulting gel.[21]
 - Data Analysis: Plot viscosity as a function of shear rate and/or temperature.[24]

In Vitro Release Testing (IVRT)

IVRT is a standard method used to assess the rate at which the active ingredients are released from a semi-solid formulation.[25] This is a critical quality attribute that can impact bioavailability. The Franz diffusion cell is the most commonly used apparatus for this test.[26][27]

- Protocol Outline: Franz Diffusion Cell IVRT
 - Apparatus Setup: Assemble vertical Franz diffusion cells, which consist of a donor chamber and a receptor chamber separated by a synthetic, inert membrane (e.g., polysulfone).[26][28]

- Receptor Fluid: Fill the receptor chamber with a suitable medium (e.g., phosphate-buffered saline at pH 7.4) that ensures sink conditions, and maintain the temperature at 32°C to simulate skin surface temperature.[\[26\]](#)[\[27\]](#)
- Dosing: Apply a precise amount of **Oraqix** gel onto the membrane in the donor chamber.[\[26\]](#)
- Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), collect samples from the receptor fluid for analysis.[\[26\]](#) The withdrawn volume is replaced with fresh receptor fluid.[\[26\]](#)
- Analysis: Quantify the concentration of lidocaine and prilocaine in the samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[\[25\]](#)[\[29\]](#)
- Data Analysis: Calculate the cumulative amount of each drug released per unit area over time and plot the release profile.[\[29\]](#)



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In Vitro Release Testing (IVRT) Workflow

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